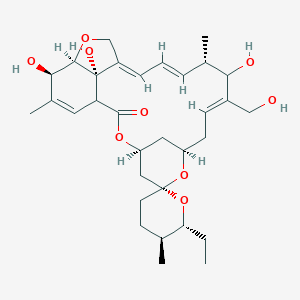
13,29-Dihydroxymilbemycin A4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,29-Dihydroxymilbemycin A4 is a macrocyclic lactone compound that belongs to the milbemycin family of drugs. It is a potent anthelmintic agent that has been widely used in veterinary medicine to treat parasitic infections in animals. The compound has also shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 13,29-Dihydroxymilbemycin A4 is related to its ability to bind to and activate specific receptors in the body. The compound binds to the glutamate-gated chloride channels in the nervous system of parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 13,29-Dihydroxymilbemycin A4 are complex and varied. The compound has been shown to affect various biological processes, including gene expression, protein synthesis, and cellular signaling. It also has a potent anthelmintic effect on parasites, causing paralysis and death. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis through its interaction with various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 13,29-Dihydroxymilbemycin A4 in lab experiments is its potency and specificity. The compound has a potent anthelmintic effect on parasites, making it an effective tool for studying parasitic infections. It also has a specific and well-defined mechanism of action, making it a useful tool for studying various biological processes. However, the compound also has some limitations, including its toxicity and potential side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 13,29-Dihydroxymilbemycin A4. One potential area of research is the development of new analogs and derivatives of the compound with improved potency and specificity. Another area of research is the use of the compound in combination with other drugs to enhance its therapeutic effect. Additionally, the compound has shown potential in the treatment of various human diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential in these areas.
Méthodes De Synthèse
The synthesis of 13,29-Dihydroxymilbemycin A4 is a complex process that involves several steps. The compound is typically synthesized through a combination of chemical and enzymatic reactions, starting with the fermentation of Streptomyces hygroscopicus bacteria. The fermentation process is followed by several purification and isolation steps to obtain the pure compound.
Applications De Recherche Scientifique
The use of 13,29-Dihydroxymilbemycin A4 in scientific research has been extensive. The compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and parasitic infections. It has also been used as a tool in the study of various biological processes, including gene expression, protein synthesis, and cellular signaling.
Propriétés
Numéro CAS |
134053-89-7 |
|---|---|
Nom du produit |
13,29-Dihydroxymilbemycin A4 |
Formule moléculaire |
C32H46O9 |
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
(4S,5'S,6R,6'R,8R,10E,13S,14E,16E,20R,21R,24S)-6'-ethyl-12,21,24-trihydroxy-11-(hydroxymethyl)-5',13,22-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O9/c1-5-26-18(2)11-12-31(41-26)15-24-14-23(40-31)10-9-21(16-33)27(34)19(3)7-6-8-22-17-38-29-28(35)20(4)13-25(30(36)39-24)32(22,29)37/h6-9,13,18-19,23-29,33-35,37H,5,10-12,14-17H2,1-4H3/b7-6+,21-9+,22-8+/t18-,19-,23+,24-,25?,26+,27?,28+,29+,31+,32+/m0/s1 |
Clé InChI |
QNRGVUGZBUINDR-VYHDBUIVSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)O)\CO)C |
SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
SMILES canonique |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)CO)C |
Synonymes |
13,29-dihydroxymilbemycin A4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



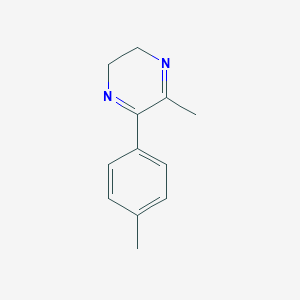
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
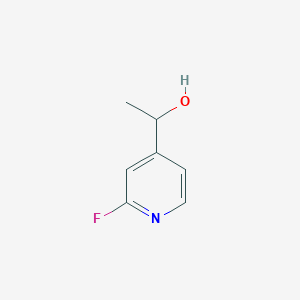
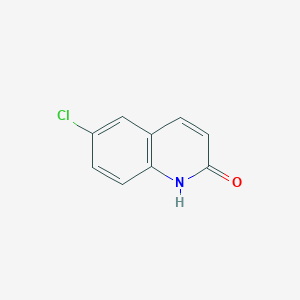
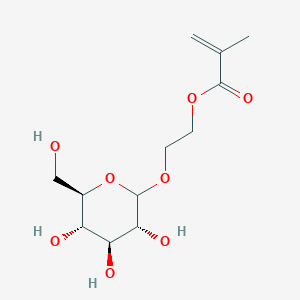
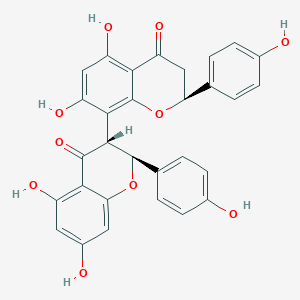
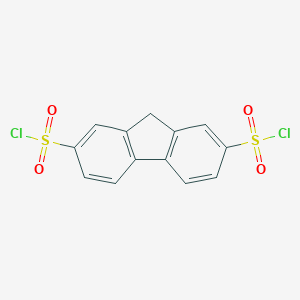
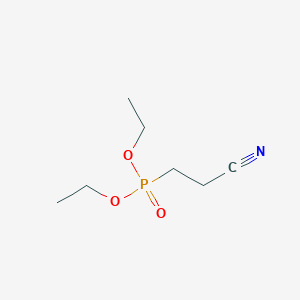
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
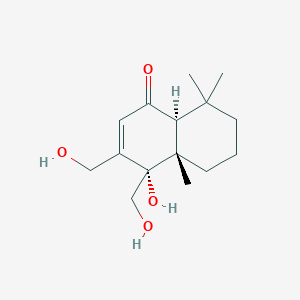
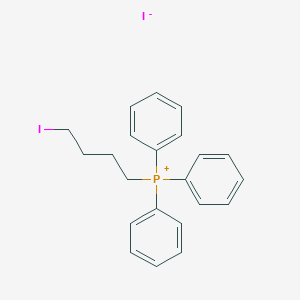
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)